molecular formula C19H17ClN2O4S2 B11354379 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354379
M. Wt: 436.9 g/mol
InChI Key: ASBIKGQVPMHGLR-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiolan ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiolan Ring: This can be achieved through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate thiolan compound with a chlorophenyl methyl halide in the presence of a base.

    Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate compound with a thiophene derivative under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE
  • N-[(3-FLUOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(THIOPHEN-2-YL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the thiolan, thiophene, and oxazole rings also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN2O4S2

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H17ClN2O4S2/c20-14-4-1-3-13(9-14)11-22(15-6-8-28(24,25)12-15)19(23)16-10-17(26-21-16)18-5-2-7-27-18/h1-5,7,9-10,15H,6,8,11-12H2

InChI Key

ASBIKGQVPMHGLR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CS4

Origin of Product

United States

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